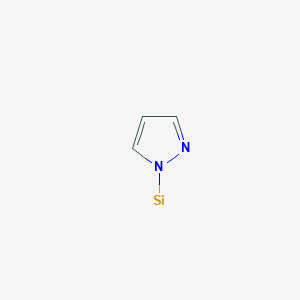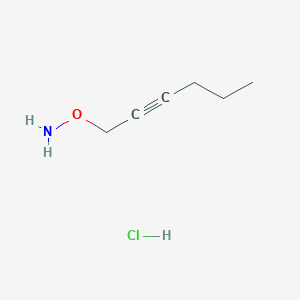
Hydroxylamine, O-2-hexynyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, O-2-hexynyl-, hydrochloride is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH2OH) attached to a 2-hexynyl group, with the compound being stabilized as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylamine, O-2-hexynyl-, hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with 2-hexynyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the hydroxylamine group.
Industrial Production Methods
Industrial production of this compound often involves the electrolytic reduction of nitric acid in the presence of hydrochloric acid. This method allows for the efficient production of hydroxylamine hydrochloride, which can then be reacted with 2-hexynyl chloride to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-2-hexynyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes or nitriles.
Reduction: It can act as a reducing agent, converting ferric ions (Fe3+) to ferrous ions (Fe2+).
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Reduced metal ions or other reduced species.
Substitution: Substituted hydroxylamine derivatives.
Scientific Research Applications
Hydroxylamine, O-2-hexynyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is employed in mutagenesis studies due to its ability to hydroxylate DNA nucleobases.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroxylamine, O-2-hexynyl-, hydrochloride involves its reactivity as a nucleophile. The hydroxylamine group can attack electrophilic centers, such as carbonyl groups, leading to the formation of oximes or hydrazones. Additionally, the compound can act as a reducing agent, donating electrons to reduce metal ions or other species .
Comparison with Similar Compounds
Hydroxylamine, O-2-hexynyl-, hydrochloride can be compared with other hydroxylamine derivatives:
Hydroxylamine hydrochloride: A simpler derivative used primarily as a reducing agent and in the synthesis of oximes.
N,O-Dimethylhydroxylamine: Used as a precursor to Weinreb amides, which are important intermediates in organic synthesis.
Hydroxylamine-O-sulfonic acid: A strong electrophilic aminating agent used in various synthetic applications.
Properties
CAS No. |
137270-30-5 |
|---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
O-hex-2-ynylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-3-4-5-6-8-7;/h2-3,6-7H2,1H3;1H |
InChI Key |
SDSPEUIFZXMOID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
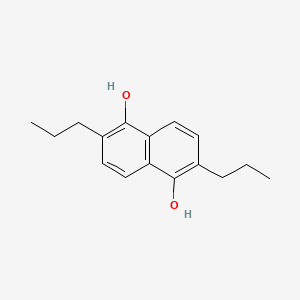
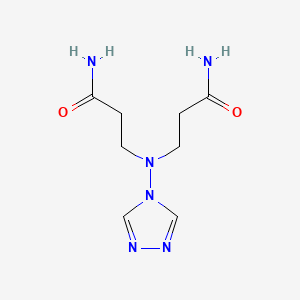
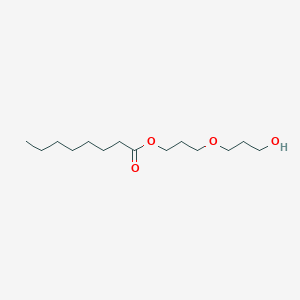
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
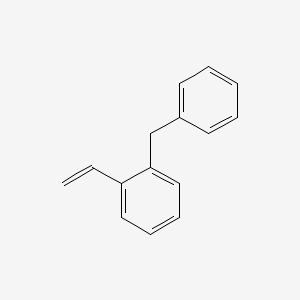
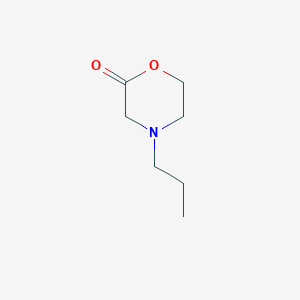
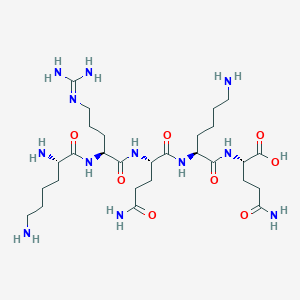
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)


